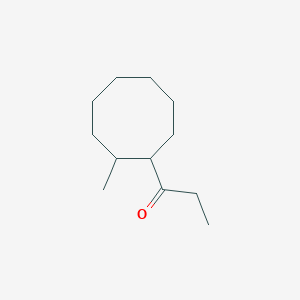
1-(2-Methylcyclooctyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylcyclooctyl)propan-1-one is an organic compound with the molecular formula C12H22O It is a ketone characterized by a cyclooctyl ring substituted with a methyl group at the second position and a propanone group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcyclooctyl)propan-1-one typically involves the alkylation of cyclooctanone with a suitable methylating agent followed by the introduction of a propanone group. One common method involves the use of methyl iodide and a strong base such as sodium hydride to methylate cyclooctanone. The resulting 2-methylcyclooctanone is then subjected to a Friedel-Crafts acylation reaction using propionyl chloride and aluminum chloride as a catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylcyclooctyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The methyl group on the cyclooctyl ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: 2-Methylcyclooctyl carboxylic acid.
Reduction: 1-(2-Methylcyclooctyl)propan-1-ol.
Substitution: 2-Bromo-1-(2-Methylcyclooctyl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylcyclooctyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving reaction mechanisms and kinetics.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific functional properties
Wirkmechanismus
The mechanism of action of 1-(2-Methylcyclooctyl)propan-1-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The compound’s reactivity is influenced by the electronic and steric effects of the cyclooctyl and methyl groups, which can modulate its interaction with different reagents and biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylcycloheptyl)propan-1-one: Similar structure but with a seven-membered ring instead of an eight-membered ring.
1-(2-Methylcyclohexyl)propan-1-one: Contains a six-membered ring, leading to different steric and electronic properties.
Uniqueness: 1-(2-Methylcyclooctyl)propan-1-one is unique due to its eight-membered cyclooctyl ring, which imparts distinct conformational flexibility and reactivity compared to its smaller ring analogs
Eigenschaften
CAS-Nummer |
89932-44-5 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
1-(2-methylcyclooctyl)propan-1-one |
InChI |
InChI=1S/C12H22O/c1-3-12(13)11-9-7-5-4-6-8-10(11)2/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
HUQXHFFUFCGDSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CCCCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


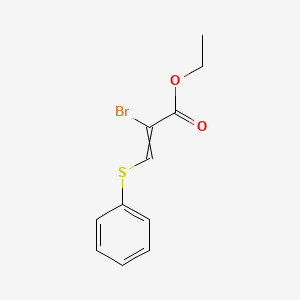
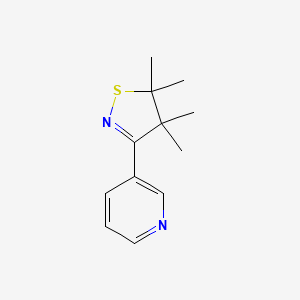
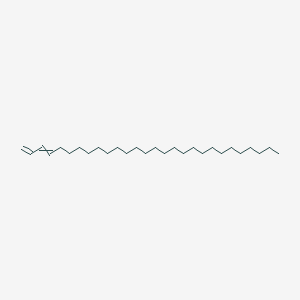
![4-Chloro-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14374701.png)

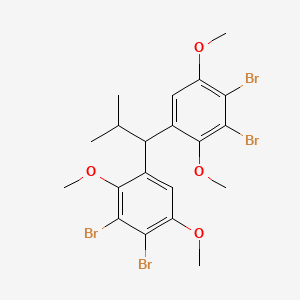
![1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14374710.png)
![N-[3-Chloro-4-(2-chloroethoxy)-5-ethoxyphenyl]butanamide](/img/structure/B14374723.png)
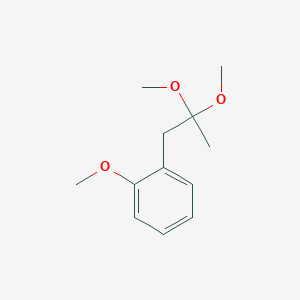

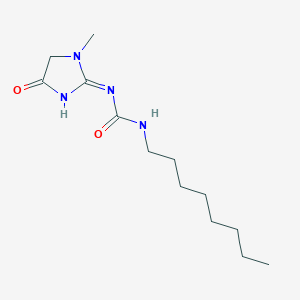
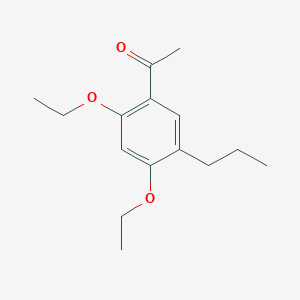
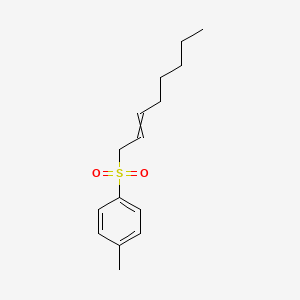
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)
